2-Amino-4-Methoxynicotinonitrile
Overview
Description
2-Amino-4-Methoxynicotinonitrile is a chemical compound with the molecular formula C7H7N3O . It is used in various scientific and industrial applications .
Molecular Structure Analysis
The molecular structure of 2-Amino-4-Methoxynicotinonitrile is represented by the InChI stringInChI=1S/C7H7N3O/c1-11-6-2-3-10-7 (9)5 (6)4-8/h2-3H,1H3, (H2,9,10)
. The compound has a molecular weight of 149.15 g/mol . Chemical Reactions Analysis
Specific chemical reactions involving 2-Amino-4-Methoxynicotinonitrile are not detailed in the search results .Physical And Chemical Properties Analysis
2-Amino-4-Methoxynicotinonitrile has a molecular weight of 149.15 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 1 . Its Topological Polar Surface Area is 71.9 Ų .Scientific Research Applications
Spectroscopic and Molecular Docking Studies
2-Amino-4-Methoxynicotinonitrile and its derivatives have been extensively studied for their spectroscopic properties and potential as anticancer agents. A study conducted by Eşme (2021) explored the spectroscopic characteristics of a compound closely related to 2-Amino-4-Methoxynicotinonitrile. The research highlighted the compound's promising non-linear optical properties and its potential as an anticancer agent, signified by its molecular docking studies (Eşme, 2021).
Corrosion Inhibition
The compound and its derivatives have also been identified as effective corrosion inhibitors. A study demonstrated the inhibitory effects of certain pyridine derivatives on steel corrosion, showcasing high inhibition efficiencies. These derivatives include compounds structurally similar to 2-Amino-4-Methoxynicotinonitrile, and the research provided insights into their adsorption behaviors and quantum chemical parameters (Ansari, Quraishi, & Singh, 2015).
Synthetic Applications in Organic Chemistry
The compound has been used as a key ingredient in the synthesis of complex organic molecules. Zolfigol et al. (2013) utilized a compound closely related to 2-Amino-4-Methoxynicotinonitrile in the synthesis of pyranopyrazoles, employing isonicotinic acid as a catalyst. This study highlights the compound's utility in facilitating organic reactions, thus contributing to the field of synthetic organic chemistry (Zolfigol et al., 2013).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-amino-4-methoxypyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-11-6-2-3-10-7(9)5(6)4-8/h2-3H,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYBLKYAFIOZRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370690 | |
Record name | 2-Amino-4-Methoxynicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-Methoxynicotinonitrile | |
CAS RN |
98651-70-8 | |
Record name | 2-Amino-4-methoxy-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98651-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4-Methoxynicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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